molecular formula C10H10N2O B2598495 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one CAS No. 13870-70-7

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Cat. No. B2598495
Key on ui cas rn: 13870-70-7
M. Wt: 174.203
InChI Key: VCJPZTGMDULQBV-UHFFFAOYSA-N
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Patent
US06200991B1

Procedure details

0.8 ml of 5.35 N sodium methoxide is added to a suspension of 10 g (0.062 mol) of N-phenyl-N′-propargylurea in 140 ml of toluene. The mixture is heated at the reflux temperature for 4 hours. The solvent is evaporated and then the solid residue is taken up in acetone. The product precipitates, it is filtered, washed with a small amount of acetone and dried under vacuum at 50° C. 6 g of product are obtained. (m.p.=207° C.).
Name
sodium methoxide
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]1([NH:10][C:11]([NH:13][CH2:14][C:15]#[CH:16])=[O:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C1(C)C=CC=CC=1>[CH3:16][C:15]1[N:10]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:11](=[O:12])[NH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.8 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NCC#C
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the reflux temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The product precipitates
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
washed with a small amount of acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC(N1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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